molecular formula C13H8N2O B1597483 3-(6-Formylpyridin-2-yl)benzonitrile CAS No. 834884-80-9

3-(6-Formylpyridin-2-yl)benzonitrile

Cat. No. B1597483
M. Wt: 208.21 g/mol
InChI Key: SBBBRGAVNLQEHG-UHFFFAOYSA-N
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Description



  • Chemical Name : 3-(6-Formylpyridin-2-yl)benzonitrile

  • Molecular Formula : C<sub>13</sub>H<sub>8</sub>N<sub>2</sub>O

  • Molecular Weight : 208.22 g/mol

  • CAS Number : 834884-80-9

  • Structure :

  • Physical Properties :

    • Melting Point : 167-171 °C (lit.)

    • Boiling Point : 391.9±37.0 °C (Predicted)

    • Density : 1.25±0.1 g/cm<sup>3</sup> (Predicted)

    • pKa : 2.70±0.10 (Predicted)







  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific details on the synthesis of this compound. Further research would be needed.





  • Chemical Reactions Analysis



    • No specific reactions were found in the available data. Additional literature search may reveal more insights.




  • Scientific Research Applications

    Liquid Crystalline Behavior and Photophysical Properties

    A series of luminescent compounds, related to "3-(6-Formylpyridin-2-yl)benzonitrile" through their structural motifs, exhibit significant liquid crystalline behavior. These compounds, with bent-core structures and varying alkoxy chain lengths, show potential as mesogens. They possess non-conventional H-bond interactions and emit blue light, making them suitable for optoelectronic applications. Their electrochemical study revealed promising band gaps, suggesting their utility in light-emitting devices (Ahipa et al., 2014).

    Catalysis and Synthetic Chemistry

    In synthetic chemistry, compounds structurally related to "3-(6-Formylpyridin-2-yl)benzonitrile" have been explored for their catalytic properties. For instance, the selective C–H cyanation of 2-phenylpyridine catalyzed by CuBr has been thoroughly studied, providing insights into the mechanistic pathways of such transformations. These findings are crucial for developing efficient synthetic routes for related compounds (Zhou et al., 2017).

    Photophysical and Nonlinear Optical Properties

    Research has also focused on the photophysical and nonlinear optical properties of platinum complexes with ligands related to "3-(6-Formylpyridin-2-yl)benzonitrile." These studies highlight the potential of such complexes in materials science, especially for applications requiring broadband nonlinear absorbing materials (Sun et al., 2010).

    Advanced Material Fabrication

    Another area of application includes the fabrication of layer-by-layer films based on terpyridine-modified multiwalled carbon nanotubes (MWCNTs) and ruthenium ions. This novel approach to material modification has implications for the development of advanced materials with enhanced optoelectronic properties (Pan et al., 2010).

    Biological Activity Studies

    Moreover, certain derivatives of "3-(6-Formylpyridin-2-yl)benzonitrile" have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidant effects. These studies contribute to the broader search for new compounds with potential therapeutic applications (Kavitha & Reddy, 2016).

    Safety And Hazards



    • Hazard Statements :

      • Toxic if swallowed (H301)

      • Causes skin irritation (H315)

      • Causes serious eye irritation (H319)

      • May cause respiratory irritation (H335)



    • Precautionary Statements :

      • Avoid breathing dust/fume/gas/mist/vapors/spray.

      • Wash skin thoroughly after handling.

      • Do not eat, drink, or smoke when using this product.

      • Use only outdoors or in a well-ventilated area.

      • Wear protective gloves/eye protection/face protection.

      • In case of ingestion, seek medical attention.

      • If skin or eye irritation occurs, seek medical advice.

      • Store in a well-ventilated place and keep the container tightly closed.






  • Future Directions



    • Research avenues for this compound could include:

      • Investigating its potential applications in pharmaceuticals, materials science, or organic synthesis.

      • Exploring its reactivity with other compounds.

      • Assessing its biological activity or pharmacological properties.






    Remember that this analysis is based on available data, and further research may yield additional insights. If you need more specific information, consider consulting scientific literature or experts in the field. 🌟


    properties

    IUPAC Name

    3-(6-formylpyridin-2-yl)benzonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H8N2O/c14-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)15-13/h1-7,9H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SBBBRGAVNLQEHG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)C2=CC=CC(=N2)C=O)C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H8N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40364052
    Record name 3-(6-Formylpyridin-2-yl)benzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40364052
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    208.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-(6-Formylpyridin-2-yl)benzonitrile

    CAS RN

    834884-80-9
    Record name Benzonitrile, 3-(6-formyl-2-pyridinyl)-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=834884-80-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 3-(6-Formylpyridin-2-yl)benzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40364052
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 3-(6-Formylpyridin-2-yl)benzonitrile
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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